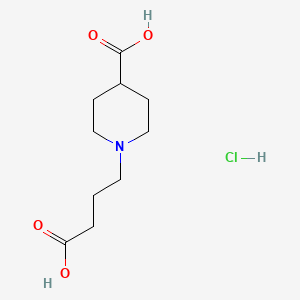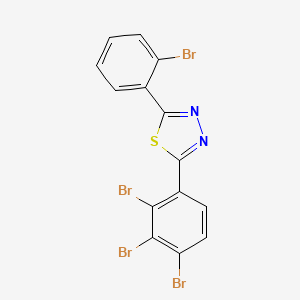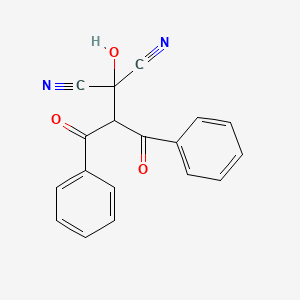
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile is a chemical compound with a complex structure that includes dioxo, diphenyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile typically involves the protection of the keto group in 1,3-diphenyl-2-propanone, followed by a series of reactions including palladium-catalyzed cross-coupling and hydrolysis . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions can be influenced by the presence of different functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The reaction conditions may vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
(1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological molecules . Industrial applications include its use in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing its biological activity and effects
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1,3-Dioxo-1,3-diphenylpropan-2-yl)(hydroxy)propanedinitrile include other dioxane and dioxolane derivatives, such as 1,3-dioxane and 1,3-dioxolane . These compounds share structural similarities but may differ in their chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
65305-73-9 |
|---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(1,3-dioxo-1,3-diphenylpropan-2-yl)-2-hydroxypropanedinitrile |
InChI |
InChI=1S/C18H12N2O3/c19-11-18(23,12-20)15(16(21)13-7-3-1-4-8-13)17(22)14-9-5-2-6-10-14/h1-10,15,23H |
InChI Key |
KGRVPKYDMIPSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(C#N)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


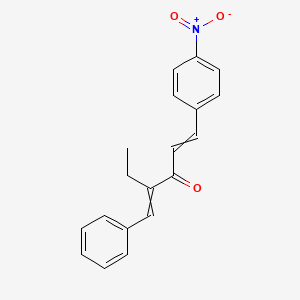
-lambda~5~-phosphane](/img/structure/B14499581.png)

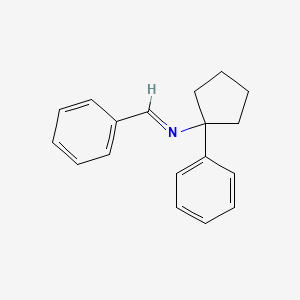
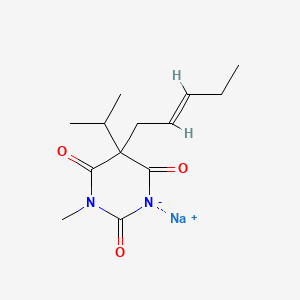
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
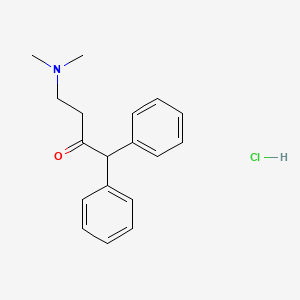

![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
